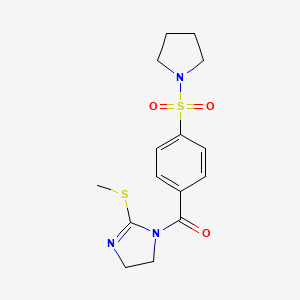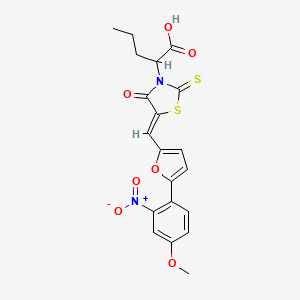
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The intricate molecular framework offers diverse reactivity and biological activity, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the formation of the core imidazole structure followed by functionalization with methylthio and pyrrolidin-1-ylsulfonyl groups. Specific reagents and catalysts such as sulfur-containing compounds and sulfonyl chlorides are used under controlled conditions to facilitate these transformations.
Industrial Production Methods: For large-scale production, industrial methods may include batch or continuous flow reactors to optimize yield and purity. These methods emphasize the importance of precise temperature control, solvent selection, and reaction time to ensure consistency and efficiency in the synthesis process.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions including:
Oxidation: Transformation of the methylthio group to sulfoxide or sulfone derivatives.
Reduction: Hydrogenation of the imidazole ring to produce dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the phenyl or imidazole moieties.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., hydrogen gas with palladium catalyst), and halogenated compounds for substitution reactions are commonly used under appropriate conditions.
Major Products Formed: The major products from these reactions typically include various oxidized or reduced derivatives, as well as substituted analogs that retain the core structure of the original compound.
Scientific Research Applications
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone finds applications in several research areas:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential as a bioactive molecule influencing enzymatic processes or signaling pathways.
Medicine: Investigation of its pharmacological properties for developing new therapeutic agents.
Industry: Utilization in the development of specialty chemicals or materials with specific functional properties.
Mechanism of Action
The compound's mechanism of action can involve interaction with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. Pathways involved may include signaling cascades or metabolic routes impacted by the compound's presence and activity.
Comparison with Similar Compounds
Compared to other compounds with imidazole or sulfonyl groups, (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exhibits unique properties due to the specific arrangement of its functional groups. Similar compounds may include:
Imidazole derivatives
Sulfonyl-containing phenyl compounds
Methanone-based molecules
Hope that covers everything you needed. What do you think?
Properties
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-22-15-16-8-11-18(15)14(19)12-4-6-13(7-5-12)23(20,21)17-9-2-3-10-17/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBGAQCVANDBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2688833.png)


![1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2688838.png)
![2-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2688839.png)
![4-(diethylsulfamoyl)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2688842.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2688843.png)


![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)

![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)

![N-[(4-Prop-2-ynoxyphenyl)methyl]but-2-ynamide](/img/structure/B2688856.png)
